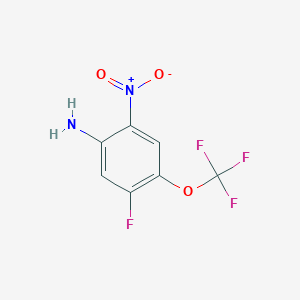

5-Fluoro-2-nitro-4-(trifluoromethoxy)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Fluoro-2-nitro-4-(trifluoromethoxy)aniline is a chemical compound with the CAS Number: 2366994-50-3 . It has a molecular weight of 240.11 .

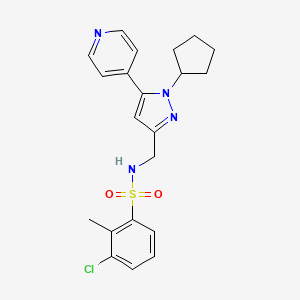

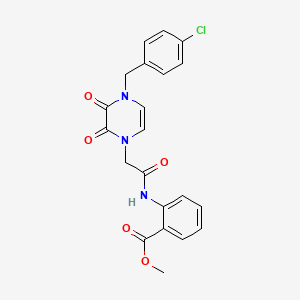

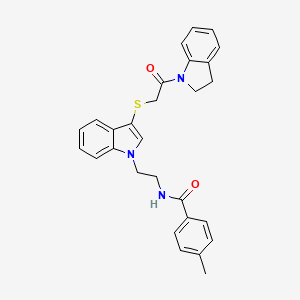

Molecular Structure Analysis

The InChI code for 5-Fluoro-2-nitro-4-(trifluoromethoxy)aniline is 1S/C7H4F4N2O3/c8-3-1-4(12)5(13(14)15)2-6(3)16-7(9,10)11/h1-2H,12H2 .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Fluoro-2-nitro-4-(trifluoromethoxy)aniline include a molecular weight of 240.11 . The compound has a storage temperature of 28 C . Other properties such as melting point and boiling point are not available in the search results.Aplicaciones Científicas De Investigación

Vibrational Spectroscopy Studies

5-Fluoro-2-nitro-4-(trifluoromethoxy)aniline and similar compounds have been studied using vibrational spectroscopy. For instance, vibrational frequencies and assignments for related compounds were examined theoretically using quantum chemistry codes, aiding in understanding their molecular properties (Mary et al., 2008).

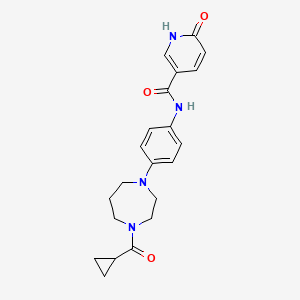

Synthesis of Antitumor Agents

This compound serves as an intermediate in synthesizing antitumor agents. For example, it's used in the synthesis of Nilotinib, indicating its significance in medicinal chemistry (Yang Shijing, 2013).

Photophysical Properties

The photophysical properties of compounds containing 5-Fluoro-2-nitro-4-(trifluoromethoxy)aniline or similar structures are of interest. Research shows that the incorporation of fluorine atoms can significantly affect emission properties and quantum yields, useful in developing fluorescent materials (Kopchuk et al., 2020).

Catalysis and Derivatization

This compound plays a role in catalysis and derivatization processes. For instance, it's used as a monodentate transient directing group in ruthenium-catalyzed synthesis, which is crucial for creating diverse organic structures (Wu et al., 2021).

Chromatographic Analysis

It's also used in chromatographic studies to understand the behavior of isomeric compounds, contributing to analytical chemistry (Fishbein, 1967).

Antimycobacterial Studies

Research on similar compounds has explored their potential in antimycobacterial applications. For example, studies on the antimycobacterial and phototoxic evaluation of compounds structurally related to 5-Fluoro-2-nitro-4-(trifluoromethoxy)aniline have been conducted (Murugesan et al., 2008).

Liquid Crystal Research

Compounds with similar structures are investigated in liquid crystal research, highlighting their potential in materials science (Miyajima et al., 1995).

Spectroscopic Investigation

Spectroscopic investigations of closely related compounds contribute to our understanding of molecular interactions and electronic properties (Saravanan et al., 2014).

Safety and Hazards

5-Fluoro-2-nitro-4-(trifluoromethoxy)aniline is classified as having Acute Toxicity (Dermal) Category 4, Acute Toxicity (Inhalation) Category 4, Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) Category 3, Acute Toxicity (Oral) Category 4, and Skin Corrosion/Irritation .

Propiedades

IUPAC Name |

5-fluoro-2-nitro-4-(trifluoromethoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4N2O3/c8-3-1-4(12)5(13(14)15)2-6(3)16-7(9,10)11/h1-2H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJWOWTCHXJDULH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)OC(F)(F)F)[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2414148.png)

![N-[[1-(Hydroxymethyl)cyclohexyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2414150.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-benzylbenzamide](/img/structure/B2414153.png)

![3-[2-(2-Oxopyrrolidin-1-yl)ethyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B2414154.png)

![5-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2414160.png)

![4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole](/img/structure/B2414161.png)

![N4-(3,4-dimethylphenyl)-N6-(2-morpholinoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2414163.png)

![1-methyl-5-[(2,3,3a,7a-tetrahydro-1H-inden-1-yloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2414166.png)